molecular formula C12H16O3 B060486 2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol CAS No. 176910-23-9

2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol

Cat. No. B060486
CAS RN: 176910-23-9
M. Wt: 208.25 g/mol
InChI Key: ODDHHKRJOUZEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol, also known as GABA-B receptor positive allosteric modulator, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The 2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol receptor is a G-protein-coupled receptor that is activated by the neurotransmitter GABA. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to a reduction in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its modulation of the this compound receptor. This compound has been shown to increase the duration and magnitude of GABA-mediated inhibitory postsynaptic currents, leading to a reduction in neuronal excitability. This effect has been observed in various regions of the brain, including the hippocampus, amygdala, and spinal cord.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol in lab experiments is its specificity for the this compound receptor. This allows for the selective modulation of this compound receptor activity, without affecting other neurotransmitter systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol. One area of interest is the potential use of this compound in the treatment of addiction. Preclinical studies have shown that it can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the development of more potent and selective this compound receptor modulators, which could lead to the development of more effective therapeutic agents for neurological disorders. Additionally, further investigation is needed to fully understand the mechanisms underlying the effects of this compound, which could provide insights into the regulation of neuronal excitability and neurotransmitter release.

Synthesis Methods

The synthesis of 2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol involves the reaction of 2,3-dihydrobenzofuran with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield the desired compound.

Scientific Research Applications

2-Ethoxy-4,6-dimethyl-2,3-dihydrobenzofuran-5-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to act as a positive allosteric modulator of the this compound receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound has shown promising results in preclinical studies for the treatment of anxiety, depression, and chronic pain.

properties

CAS RN

176910-23-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H16O3/c1-4-14-11-6-9-8(3)12(13)7(2)5-10(9)15-11/h5,11,13H,4,6H2,1-3H3

InChI Key

ODDHHKRJOUZEFL-UHFFFAOYSA-N

SMILES

CCOC1CC2=C(O1)C=C(C(=C2C)O)C

Canonical SMILES

CCOC1CC2=C(O1)C=C(C(=C2C)O)C

synonyms

5-Benzofuranol,2-ethoxy-2,3-dihydro-4,6-dimethyl-(9CI)

Origin of Product

United States

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